molecular formula C22H21ClFN3OS B587685 Tifluadom Hydrochloride CAS No. 96337-50-7

Tifluadom Hydrochloride

Cat. No. B587685
CAS RN: 96337-50-7
M. Wt: 429.938
InChI Key: JFZSUQQSHDYRGA-UHFFFAOYSA-N
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Description

Tifluadom Hydrochloride is a chemical compound with the molecular formula C22H21ClFN3OS . It is structurally related to benzodiazepines .


Synthesis Analysis

The synthesis and biological evaluation of a series of 2-substituted 5-phenyl-1,4-benzodiazepines, structurally related to tifluadom, have been reported . These compounds act simultaneously as a kappa-opioid agonist and a cholecystokinin-A (CCK-A) antagonist .


Molecular Structure Analysis

The molecular structure of Tifluadom Hydrochloride is represented by the molecular formula C22H21ClFN3OS . The molecular weight of the compound is 429.9 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Tifluadom Hydrochloride have not been extensively studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tifluadom Hydrochloride are not extensively documented .

Scientific Research Applications

κ-Opioid Receptor Agonist

Tifluadom Hydrochloride is a benzodiazepine derivative with an unusual activity profile. Unlike most benzodiazepines, tifluadom has no activity at the GABA A receptor, but instead is a selective agonist for the κ-opioid receptor .

Analgesic Effects

Tifluadom Hydrochloride has potent analgesic effects. It has been studied under electric shock titration and tail-immersion procedures in squirrel monkeys, demonstrating its potential for pain management .

Diuretic Effects

In addition to its analgesic properties, Tifluadom Hydrochloride also has diuretic effects. It has been studied for its effects on drinking and urinary output, showing potential for use in managing fluid balance .

Sedative Effects

Tifluadom Hydrochloride also has sedative effects. While the exact mechanisms are not fully understood, these effects could potentially be harnessed for therapeutic purposes .

Appetite Stimulation

Another potential application of Tifluadom Hydrochloride is in appetite stimulation. Studies have shown that it can stimulate feeding, which could be useful in treating conditions such as anorexia or cachexia .

Research on Dysphoric Effects

While Tifluadom Hydrochloride has several effects which might have potential uses in medicine, κ-opioid agonists tend to produce undesirable effects in humans such as dysphoria and hallucinations. Therefore, these drugs tend to only be used in scientific research. Dysphoric effects are similar to those seen when using other κ-opioid receptor agonists like pentazocine and salvinorin A, and can be considered the opposite of morphine-induced euphoria .

Safety and Hazards

The safety data sheet for Hydrochloric acid, a component of Tifluadom Hydrochloride, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation .

Mechanism of Action

Target of Action

Tifluadom Hydrochloride, unlike most benzodiazepines, has no activity at the gamma-aminobutyric acid A (GABA A) receptor. Instead, it is a selective agonist for the kappa-opioid receptor . The kappa-opioid receptor is a protein that plays a crucial role in pain perception, consciousness, motor control, and mood .

Mode of Action

As a selective agonist for the kappa-opioid receptor, Tifluadom Hydrochloride binds to these receptors, activating them to produce a biological response . This interaction results in potent analgesic effects, which means it can relieve pain .

Biochemical Pathways

Its action on the kappa-opioid receptor suggests it may influence pathways related to pain perception and mood regulation

Pharmacokinetics

As a general rule, the pharmacokinetic properties of a drug can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Tifluadom Hydrochloride’s activation of the kappa-opioid receptor results in several effects. It has been found to have potent analgesic effects, relieving pain in animal models . Additionally, it has diuretic effects, increasing urine production . It also has sedative effects and stimulates appetite .

Action Environment

The action, efficacy, and stability of Tifluadom Hydrochloride can be influenced by various environmental factors These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules.

properties

IUPAC Name

N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]thiophene-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3OS.ClH/c1-26-16(13-25-22(27)15-10-11-28-14-15)12-24-21(17-6-2-4-8-19(17)23)18-7-3-5-9-20(18)26;/h2-11,14,16H,12-13H2,1H3,(H,25,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZSUQQSHDYRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CSC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858485
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tifluadom Hydrochloride

CAS RN

96337-50-7
Record name N-{[5-(2-Fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methyl}thiophene-3-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tifluadom hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQB9JWT8M3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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